molecular formula C18H25NO4 B8130478 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8130478
M. Wt: 319.4 g/mol
InChI Key: DHIAOADULXQCLR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., HCl for deprotection), bases (e.g., NaOH for esterification), and oxidizing/reducing agents (e.g., KMnO4 for oxidation).

Scientific Research Applications

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester in PROTACs involves the following steps:

Comparison with Similar Compounds

4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds used as linkers in PROTAC development:

These compounds share similar structural features but differ in their flexibility and impact on the 3D orientation of PROTACs, highlighting the uniqueness of this compound in optimizing drug-like properties.

Properties

IUPAC Name

2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12-11-14(5-6-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIAOADULXQCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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